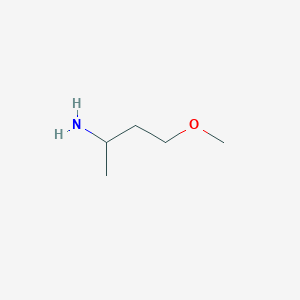
4-Methoxybutan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Methoxybutan-2-amine” is an organic compound and amphetamine derivative with the chemical formula C5H13NO. It contains a total of 19 bonds, including 6 non-H bonds, 3 rotatable bonds, 1 primary amine (aliphatic), and 1 ether (aliphatic) .
Molecular Structure Analysis
The molecular structure of “4-Methoxybutan-2-amine” includes 19 bonds in total, 6 of which are non-H bonds, 3 are rotatable bonds, 1 is a primary amine (aliphatic), and 1 is an ether (aliphatic) . The molecular weight of its hydrochloride form is 139.62 .
Applications De Recherche Scientifique
1. Biocatalytic Reductive Amination
- Summary of Application: This research focuses on the biocatalytic synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . The study describes alternative biocatalytic access using amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Methods of Application: The study used wild-type AmDHs for the synthesis. Conversions up to 97.1% were reached at 50 mM .
- Results: Moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
2. Anticancer Activities
- Summary of Application: A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines were designed, synthesized, and evaluated for their anticancer activities .
- Methods of Application: The compounds were synthesized and their antiproliferative activity was compared to the standard drug cisplatin .
- Results: Most of the synthesized compounds exhibited moderate to high antiproliferative activity. Among them, compound 5i was found to be the most active on MCF-7 and HepG2 cancer cell lines, with IC50 values of 3.77±0.36 and 3.83±0.26 µM, respectively .
3. Synthesis of Chiral Amines
- Summary of Application: This research focuses on the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . The study describes the use of amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Methods of Application: The study used wild-type AmDHs for the synthesis. Conversions up to 97.1% were reached at 50 mM .
- Results: Moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
4. Formulation of 2,4-D
- Summary of Application: When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed. The salt-based formulation renders the 2,4-D acid active ingredient water soluble .
- Methods of Application: Common amine salt formulations of 2,4-D include isopropyl amine, triisopropanolamine, diethanolamine, and dimethylamine .
- Results: The amine salt formulation of 2,4-D is widely used in the agrochemical industry .
5. Synthesis of Chiral Amines
- Summary of Application: This research focuses on the synthesis of short-chain chiral amines, which are key compounds in the chemical industry and precursors of various pharmaceuticals . The study describes the use of amine dehydrogenases (AmDHs) for the synthesis of hydroxylated or unfunctionalized small 2-aminoalkanes .
- Methods of Application: The study used wild-type AmDHs for the synthesis. Conversions up to 97.1% were reached at 50 mM .
- Results: Moderate to high enantioselectivities were obtained, especially for (S)-1-methoxypropan-2-amine (98.1%), (S)-3-aminobutan-1-ol (99.5%), (3S)-3-aminobutan-2-ol (99.4%), and the small (S)-butan-2-amine (93.6%) with Msme AmDH .
6. Formulation of 2,4-D
- Summary of Application: When the acid of 2,4-D is reacted with an amine, the salt of 2,4-D is formed. The salt-based formulation renders the 2,4 -D acid active ingredient water soluble .
- Methods of Application: Common amine salt formulations of 2,4 -D include isopropyl amine, triisopropanolamine, diethanolamine, and dimethylamine .
- Results: The amine salt formulation of 2,4-D is widely used in the agrochemical industry .
Propriétés
IUPAC Name |
4-methoxybutan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(6)3-4-7-2/h5H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASMMXGMCKCSJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybutan-2-amine | |
CAS RN |
98138-15-9 |
Source


|
| Record name | 4-methoxybutan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

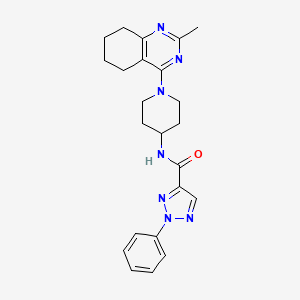
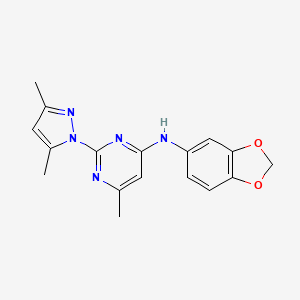

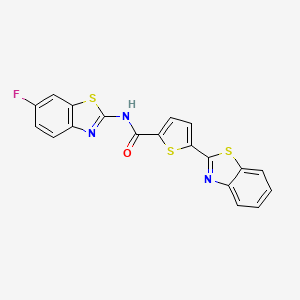
![3-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2653118.png)
![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)
![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)
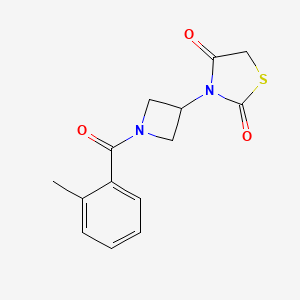
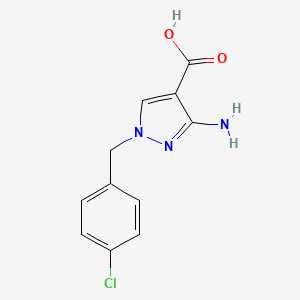
![N-[(1-Thiophen-2-ylcyclopentyl)methyl]prop-2-enamide](/img/structure/B2653125.png)
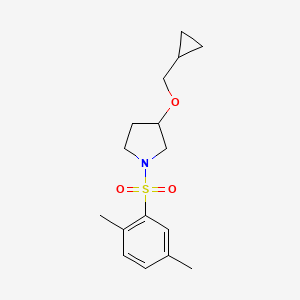
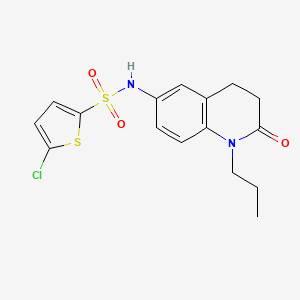
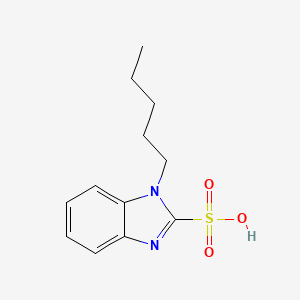
![2-(4-Methoxyphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B2653133.png)